molecular formula C10H12ClNOS B14048621 1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14048621
M. Wt: 229.73 g/mol
InChI Key: UMBBMXHSWDNTEQ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one (CAS: 1807107-47-6) is a chlorinated aromatic ketone with the molecular formula C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . The compound features a phenyl ring substituted with an amino (-NH₂) group at position 2 and a methylthio (-SCH₃) group at position 3. The propanone backbone contains a chlorine atom at position 2, which distinguishes it from related derivatives.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-5-7(14-2)3-4-9(8)12/h3-6H,12H2,1-2H3

InChI Key

UMBBMXHSWDNTEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC)N)Cl

Origin of Product

United States

Preparation Methods

Vicarious Nucleophilic Substitution and Chlorination

A 2023 Molbank study outlines a route for structurally related sulfonamide derivatives:

  • Chlorination with Thionyl Chloride :

    • (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol undergoes chlorination using SOCl₂ in dichloromethane (0°C to RT, 4 hours).
    • Yield : 67% after silica gel chromatography.
  • Adaptation for Target Compound :

    • Substituting the imidazole core with a 2-amino-5-(methylthio)phenyl group may require protecting the amino group during chlorination.

Solvent-Free Industrial Synthesis

A Chinese patent (CN104292089B) details a solvent-free chlorination protocol for cyclopropane derivatives, offering insights into scalable production:

  • Chlorination I :

    • α-Ethanoyl-γ-butyrolactone reacts with sulfuryl chloride (SO₂Cl₂) under neat conditions (0–30°C).
    • Advantage : Eliminates solvent waste, simplifying purification.
  • Cyclization :

    • Potassium fluoride in glycol ether mediates cyclization to form the cyclopropane core.

Industrial Relevance :

  • Yield : 80% conversion in cyclization steps.
  • Purity : >99.5% achieved via vacuum distillation.

Optimization Strategies

Catalytic System Tuning

  • Phase-Transfer Catalysts : Replacing TBAB with cheaper Aliquat 336 may reduce costs without sacrificing yield.
  • Microwave Assistance : Reducing reaction times from hours to minutes, as demonstrated in analogous ketone chlorinations.

Green Chemistry Approaches

  • Solvent-Free Halogenation : Adopting the CN104292089B protocol could minimize dichloromethane usage.
  • Recyclable Catalysts : Immobilized ionic liquids on silica gel show promise in thiocyanation reactions.

Challenges and Limitations

  • Amino Group Sensitivity : The unprotected -NH₂ group may necessitate Boc protection during chlorination, adding steps.
  • Byproduct Formation : Thiocyanate dimerization or over-chlorination requires careful stoichiometric control.

Chemical Reactions Analysis

1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloropropanone groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylthio group may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to three analogs with shared structural motifs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one C₁₀H₁₂ClNOS 229.73 2-amino, 5-methylthio (phenyl); 2-chloro (propanone)
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 Thiophene ring (aromatic); 3-chloro (propanone)
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO 206.67 4-chloro (phenyl); cyclopropyl (propanone)
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClOS 260.72 5-chloro (thiophene); α,β-unsaturated ketone (propenone); phenyl (C3 substituent)

Key Observations :

  • Aromatic Ring Modifications: Unlike thiophene-based analogs , the target compound employs a phenyl ring with amino and methylthio groups. These substituents are electron-donating, which may reduce electrophilic aromatic substitution reactivity compared to electron-deficient chlorinated thiophenes.
  • Hybrid Systems: The α,β-unsaturated ketone in ’s compound introduces conjugation, absent in the saturated propanone backbone of the target compound.

Physicochemical and Functional Properties

  • Polarity: The amino and methylthio groups increase polarity compared to non-polar cyclopropyl () or thiophene () analogs.
  • Stability : The absence of conjugation (vs. ’s chalcone) may enhance stability toward photodegradation but reduce resonance stabilization.

Research Implications and Gaps

  • Synthetic Challenges: The amino group’s susceptibility to oxidation or side reactions during synthesis warrants further investigation.
  • Data Limitations : Critical parameters (e.g., melting point, spectral data) for the target compound remain unreported, highlighting a need for experimental characterization .

Biological Activity

1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is a compound notable for its unique structural features, which contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C_10H_12ClN_1S
  • Molecular Weight : 229.73 g/mol

The presence of an amino group, a methylthio group, and a chloropropanone moiety provides the compound with diverse reactivity and interaction capabilities with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzymes, while the chloropropanone moiety may form covalent bonds with nucleophilic sites on proteins.
  • Receptor Interaction : The compound's structure allows it to interact with various biological receptors, potentially leading to inhibitory effects on specific pathways involved in disease processes.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown that the compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to explore its efficacy against a broader range of pathogens.

Anticancer Potential

Research has indicated that this compound may also possess anticancer properties. Studies involving various cancer cell lines demonstrated that it could inhibit cell proliferation and induce apoptosis. The specific pathways affected by this compound are still under investigation, but initial findings suggest a role in modulating key signaling pathways associated with tumor growth.

Study 1: Enzyme Inhibition

A study conducted on the enzyme tyrosinase revealed that analogs of this compound showed competitive inhibition. The results indicated that compounds with similar structural features could inhibit melanin production more effectively than traditional inhibitors like kojic acid .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving B16F10 melanoma cells, it was found that the compound did not exhibit significant cytotoxic effects while effectively reducing melanin production. This suggests that it may be a safer alternative for applications in skin lightening agents compared to existing products .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-5-(methylthio)-1,3,4-thiadiazoleContains amino and methylthio groupsExhibits different reactivity; potential antimicrobial activity
2-Amino-5-phenyl-1,3,4-thiadiazoleSimilar amino group; different phenyl moietyAffects reactivity; potential anticancer applications
2-Amino-1,3,4-thiadiazoleLacks methylthio group; retains amino functionalityDifferent chemical behavior impacting biological activity

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (acylation)Prevents thermal decomposition
SolventDichloromethaneEnhances acyl chloride reactivity
BaseTriethylamineNeutralizes HCl byproduct
Reaction Time4–6 hoursMinimizes over-functionalization

How do crystallographic studies resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereoelectronic effects. For example, SCXRD of analogous compounds (e.g., (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one) revealed nonplanar conformations due to steric hindrance from the methylthio and chloro groups. The dihedral angle between the phenyl and propanone moieties is ~12–15°, affecting π-π stacking interactions . Data-to-parameter ratios >15 and R-factors <0.05 (e.g., R = 0.038 in ) ensure reliability.

Q. Crystallographic Data :

MetricValue (Example)Significance
R factor0.038–0.067Reflects data accuracy
C–C bond length1.48–1.52 ÅConfirms hybridization
Dihedral angle12–15°Indicates steric strain

What spectroscopic techniques are most effective for characterizing the methylthio and amino groups?

Basic Research Question

  • NMR : The methylthio group (-SMe) shows a distinct singlet at δ 2.1–2.3 ppm (¹H) and δ 15–18 ppm (¹³C). The aromatic amino protons resonate at δ 5.5–6.0 ppm but may broaden due to hydrogen bonding .
  • FT-IR : N–H stretching (3300–3500 cm⁻¹) and C=O (1680–1700 cm⁻¹) confirm the propanone backbone.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic clusters matching Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Troubleshooting Tip : Use deuterated DMSO to solubilize polar intermediates and avoid exchange broadening in NMR.

How do electronic effects of the methylthio group influence reactivity in cross-coupling reactions?

Advanced Research Question
The methylthio (-SMe) group acts as a weak electron donor via hyperconjugation, increasing electron density at the para-position. This facilitates electrophilic substitution (e.g., nitration) but reduces oxidative coupling efficiency. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to the electron-rich aryl ring . DFT calculations (B3LYP/6-31G*) show a HOMO density shift toward the amino group, corroborating regioselectivity in reactions .

Q. Reactivity Comparison :

Reaction TypeMethylthio DerivativeChloro Derivative
Electrophilic SubstitutionFaster (para-directing)Slower (meta-directing)
Oxidative CouplingModerate yield (40–50%)Low yield (<20%)

What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by >10 μM) often arise from differences in:

  • Solvent systems : DMSO >1% can denature proteins, altering binding kinetics.
  • Protonation states : The amino group (pKa ~4.5) is ionized at physiological pH, affecting ligand-receptor interactions .
  • Assay temperature : Activities measured at 25°C vs. 37°C may diverge due to entropy-driven binding.

Q. Validation Protocol :

Standardize solvent concentration (<0.5% DMSO).

Use buffer systems (PBS, pH 7.4) to maintain protonation.

Replicate assays at 37°C with pre-equilibration (30 min).

How can computational models predict the compound’s metabolic stability?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) predict cytochrome P450-mediated oxidation at the methylthio group. The Gibbs free energy (ΔG) for S-demethylation is ~25 kcal/mol, indicating moderate metabolic liability . ADMET predictors (e.g., SwissADME) highlight high logP (~3.2) and moderate bioavailability (55–60%), necessitating prodrug strategies for in vivo applications.

Q. Key Predictions :

ParameterPredicted ValueImplication
logP3.2Moderate lipophilicity
CYP3A4 substrateYesHigh first-pass metabolism
Half-life (t₁/₂)2–3 hoursRequires sustained-release formulation

What are the limitations of current synthetic methods for scaling to multi-gram quantities?

Basic Research Question
Challenges include:

  • Purification : Silica gel chromatography is inefficient for gram-scale separations. Switch to recrystallization (ethanol/water, 70:30) for higher recovery (>85%).
  • Byproduct Formation : Over-acylation generates bis-amide byproducts. Use dropwise addition of acyl chloride and rigorous temperature control .

Q. Scale-Up Protocol :

Replace dichloromethane with toluene for easier solvent recovery.

Employ continuous flow reactors to maintain stoichiometric control.

How does steric hindrance from the 2-chloro group influence nucleophilic substitution?

Advanced Research Question
The 2-chloro group creates a steric barrier , reducing SN2 reactivity at the propanone carbonyl. Kinetic studies (second-order rate constants) show 10-fold lower reactivity compared to unsubstituted analogs. However, the chloro group stabilizes the transition state via inductive effects, enabling SN1 pathways in polar protic solvents (e.g., ethanol/water) .

Q. Reactivity Data :

Conditionk (M⁻¹s⁻¹)Mechanism
Ethanol/Water (70:30)1.2 × 10⁻³SN1
DMF3.5 × 10⁻⁵SN2

What analytical methods resolve spectral overlaps in UV-Vis characterization?

Basic Research Question
The compound’s UV-Vis spectrum (λmax ~270 nm) often overlaps with byproducts. Use derivative spectroscopy (second-derivative mode) to isolate the π→π* transition of the propanone group. For quantification, HPLC-UV (C18 column, acetonitrile/water 60:40) achieves baseline separation with a retention time of 6.2 ± 0.3 minutes .

Q. Calibration Curve :

Concentration (μM)Absorbance (270 nm)
100.12
500.58
1001.15

How do solvent polarity and hydrogen bonding affect the compound’s fluorescence?

Advanced Research Question
The amino group participates in intramolecular charge transfer (ICT) with the carbonyl, yielding fluorescence at λem = 410–430 nm. Solvent polarity (ET(30) scale) correlates with Stokes shift: in DMSO (ET = 45.1), Δλ = 85 nm; in hexane (ET = 31.0), Δλ = 55 nm. Hydrogen-bonding solvents (e.g., methanol) quench fluorescence by stabilizing non-radiative decay pathways .

Q. Quantum Yield Data :

SolventΦ (Fluorescence)
DMSO0.45
Methanol0.18
Hexane0.62

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